Cas no 1565576-99-9 (3-(Methoxymethyl)-3-phenylazetidine)
3-(Methoxymethyl)-3-phenylazetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(methoxymethyl)-3-phenylazetidine
- Azetidine, 3-(methoxymethyl)-3-phenyl-
- 3-(Methoxymethyl)-3-phenylazetidine
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- MDL: MFCD26085140
- Inchi: 1S/C11H15NO/c1-13-9-11(7-12-8-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
- InChI Key: SDXUZFPNDMAUIJ-UHFFFAOYSA-N
- SMILES: O(C)CC1(C2C=CC=CC=2)CNC1
Computed Properties
- Exact Mass: 177.115
- Monoisotopic Mass: 177.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 21.3
3-(Methoxymethyl)-3-phenylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2305-100MG |
3-(methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 100MG |
¥ 1,650.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2305-250MG |
3-(methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 250MG |
¥ 2,640.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2305-500MG |
3-(methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 500MG |
¥ 4,402.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2305-1G |
3-(methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 1g |
¥ 6,600.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2305-5G |
3-(methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 5g |
¥ 19,800.00 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555340-1g |
3-(Methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 98% | 1g |
¥10842 | 2023-03-01 | |
| Ambeed | A1081666-1g |
3-(Methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 1g |
$1084.0 | 2024-04-23 | |
| Enamine | EN300-253421-0.05g |
3-(methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 0.05g |
$1261.0 | 2024-06-19 | |
| Enamine | EN300-253421-0.1g |
3-(methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 0.1g |
$1320.0 | 2024-06-19 | |
| Enamine | EN300-253421-0.25g |
3-(methoxymethyl)-3-phenylazetidine |
1565576-99-9 | 95% | 0.25g |
$1381.0 | 2024-06-19 |
3-(Methoxymethyl)-3-phenylazetidine Suppliers
3-(Methoxymethyl)-3-phenylazetidine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-(Methoxymethyl)-3-phenylazetidine
Introduction to 3-(Methoxymethyl)-3-phenylazetidine (CAS No. 1565576-99-9)
3-(Methoxymethyl)-3-phenylazetidine, identified by the Chemical Abstracts Service Number (CAS No.) 1565576-99-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This azetidine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The presence of both a phenyl group and a methoxymethyl substituent introduces intriguing electronic and steric properties, making it a valuable scaffold for medicinal chemists seeking novel bioactive molecules.
The structure of 3-(Methoxymethyl)-3-phenylazetidine consists of a five-membered azetidine ring, which is a heterocyclic compound containing two carbon atoms replaced by nitrogen. This nitrogen-rich framework is known to exhibit remarkable stability and versatility in forming hydrogen bonds, a property that is highly advantageous in designing small-molecule drugs. The phenyl ring attached to the azetidine core contributes to hydrophobic interactions and influences the compound's overall solubility and metabolic stability. Additionally, the methoxymethyl group (–CH₂–O–CH₃) introduces a polar ether linkage, which can enhance solubility in aqueous environments while also providing a site for further functionalization.
In recent years, there has been growing interest in azetidine derivatives as pharmacophores due to their ability to mimic natural amino acid scaffolds while offering distinct chemical properties. 3-(Methoxymethyl)-3-phenylazetidine stands out as a promising candidate for developing new therapeutic agents because of its structural features. The compound's dual functionality—combining the aromaticity of the phenyl group with the nitrogen-rich azetidine core—makes it an attractive building block for synthesizing more complex molecules with tailored biological activities.
One of the most compelling aspects of 3-(Methoxymethyl)-3-phenylazetidine is its potential role in drug discovery programs aimed at targeting neurological and inflammatory disorders. Preliminary studies have suggested that azetidine derivatives may interact with specific enzyme systems or receptor binding sites, offering opportunities for developing treatments against conditions such as Alzheimer's disease, Parkinson's disease, and chronic inflammatory syndromes. The methoxymethyl group, in particular, has been shown to enhance binding affinity in certain protein targets, making it a valuable moiety for structure-activity relationship (SAR) studies.
The synthesis of 3-(Methoxymethyl)-3-phenylazetidine involves multi-step organic transformations that highlight the compound's synthetic utility. Key synthetic routes typically begin with the formation of the azetidine ring through cycloaddition reactions or cyclization processes. Subsequent functionalization steps introduce the phenyl group and the methoxymethyl substituent via nucleophilic substitution or cross-coupling reactions. These synthetic strategies not only demonstrate the compound's accessibility but also showcase its potential as an intermediate in larger-scale pharmaceutical production.
From a chemical biology perspective, 3-(Methoxymethyl)-3-phenylazetidine serves as an excellent tool for investigating enzyme mechanisms and ligand-receptor interactions. Its unique structural features allow researchers to probe how subtle modifications in the molecule can influence biological activity. For instance, computational modeling studies have been employed to predict how different conformations of this compound might interact with target proteins, providing insights into its potential pharmacological effects. Such studies are crucial for optimizing drug candidates before they enter clinical trials.
The pharmacokinetic properties of 3-(Methoxymethyl)-3-phenylazetidine are also of great interest. Due to its moderate lipophilicity and polar nature, this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles when formulated appropriately. Further investigation into its metabolic stability and excretion pathways could provide critical data for designing prodrugs or optimizing dosing regimens in future therapeutic applications.
In conclusion, 3-(Methoxymethyl)-3-phenylazetidine (CAS No. 1565576-99-9) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural attributes—combining an azetidine core with phenyl and methoxymethyl substituents—make it a versatile scaffold for drug design. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are likely to play an increasingly important role in advancing therapeutic innovation across multiple disease areas.
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